4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine
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Overview
Description
4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine is a heterocyclic compound that features a pyrido[3,4-d]pyrimidine core with a prop-2-en-1-yloxy substituent at the 4-position
Mechanism of Action
Target of Action
The primary targets of 4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
This compound exerts its anticancer potential through different action mechanisms. One of these mechanisms is the inhibition of protein kinases . By inhibiting these enzymes, the compound interferes with the cellular signaling processes that regulate cell growth and metabolism .
Biochemical Pathways
The compound affects the biochemical pathways associated with cell growth and metabolism. By inhibiting protein kinases, it disrupts the signaling processes that control these pathways . This disruption can lead to changes in cell growth, differentiation, and migration .
Result of Action
The result of the compound’s action is the inhibition of cell growth and metabolism, which can lead to the death of cancer cells . By inhibiting protein kinases, the compound disrupts the cellular processes that allow cancer cells to grow and proliferate .
Action Environment
The action of this compound can be influenced by various environmental factors While specific environmental factors were not mentioned in the search results, it is known that factors such as pH, temperature, and the presence of other molecules can affect the action, efficacy, and stability of a compound
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives have been associated with anticancer potential . They have shown to interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
Preliminary studies suggest that pyrimidine derivatives may have significant effects on various types of cells and cellular processes . They may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine typically involves the reaction of a pyrido[3,4-d]pyrimidine derivative with an appropriate allylating agent. One common method involves the use of potassium tert-butoxide as a base to facilitate the reaction between a chloro-substituted pyrido[3,4-d]pyrimidine and propargyl alcohol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the allyl group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrido[3,4-d]pyrimidine derivatives .
Scientific Research Applications
4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the substituent groups.
Pyrido[2,3-d]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential as an anticancer agent make it a valuable compound for further research .
Properties
IUPAC Name |
4-prop-2-enoxypyrido[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-5-14-10-8-3-4-11-6-9(8)12-7-13-10/h2-4,6-7H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDFVOHCUUDJOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=NC2=C1C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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